An In-depth Technical Guide to 8-Chloro-1-octanol: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 8-Chloro-1-octanol: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
8-Chloro-1-octanol is a bifunctional organic compound featuring a primary alcohol and a terminal chloroalkane. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its ability to undergo reactions at both the hydroxyl and chloro moieties allows for the construction of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Chloro-1-octanol, detailed experimental protocols for its synthesis, and a summary of its spectral data to support its application in research and development.
Physical and Chemical Properties
The physical and chemical properties of 8-Chloro-1-octanol are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇ClO | [1][2] |
| Molecular Weight | 164.67 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 129-130 °C at 11 mmHg | [1][4][5] |
| approx. 233.2 °C at 760 mmHg | [6] | |
| Melting Point | -5 °C | [3] |
| Density | 0.976 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.458 | [1][4][5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[3] | |
| Flash Point | > 230 °F (> 110 °C) | [1] |
| CAS Number | 23144-52-7 | [2] |
Experimental Protocols
The synthesis of 8-Chloro-1-octanol is most commonly achieved through the chlorination of 1-octanol (B28484). Below are detailed experimental protocols for two primary methods.
Synthesis via Direct Chlorination with Thionyl Chloride
This method offers high selectivity and purity of the final product.[6]
Reaction Scheme:
Materials:
-
1-Octanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-octanol (e.g., 0.1 mol). Anhydrous diethyl ether (100 mL) is added as a solvent.
-
Addition of Reagents: The flask is cooled in an ice bath. A solution of thionyl chloride (e.g., 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes. A catalytic amount of pyridine (e.g., 1-2 mL) is then added.[1]
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed at approximately 80°C for 3-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Distillation: The final product is purified by vacuum distillation at 11 mmHg, collecting the fraction boiling at 129-130 °C.[1]
Characterization: The purified 8-Chloro-1-octanol can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Synthesis via Chlorination with Phosphorus Trichloride (B1173362)
An alternative method utilizing phosphorus trichloride for the chlorination of 1-octanol.[6]
Reaction Scheme:
Materials:
-
1-Octanol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Ice bath
-
Standard glassware for reaction, work-up, and distillation
Procedure:
-
Reaction Setup: In a fume hood, a three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser. 1-Octanol (e.g., 1 mol) dissolved in an anhydrous solvent like benzene or toluene is added to the flask.
-
Addition of Reagent: The flask is cooled in an ice bath, and phosphorus trichloride (e.g., 0.4 mol) is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours, followed by gentle heating to complete the reaction.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to decompose any unreacted PCl₃. The organic layer is separated, washed with water, dilute sodium carbonate solution, and finally with water again. The organic layer is then dried and the solvent removed.
-
Distillation: The crude product is purified by vacuum distillation.
Spectral Data
The following is a summary of typical spectral data for 8-Chloro-1-octanol, which is essential for its identification and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 8-Chloro-1-octanol would be expected to show the following characteristic signals: a triplet corresponding to the protons of the CH₂Cl group, a triplet for the protons of the CH₂OH group, and a series of multiplets for the methylene (B1212753) protons in the alkyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include those for the carbon attached to chlorine (C-Cl), the carbon attached to the hydroxyl group (C-OH), and the carbons of the methylene groups in the chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. For 8-Chloro-1-octanol, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. A peak in the range of 600-800 cm⁻¹ would correspond to the C-Cl stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum of 8-Chloro-1-octanol would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M⁺ and M+2 peaks, which is a characteristic feature for monochlorinated compounds.[7]
Applications in Research and Drug Development
8-Chloro-1-octanol serves as a versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations.
Workflow: Application as a Chemical Intermediate
-
Pharmaceutical Synthesis: The hydroxyl group can be esterified or etherified, while the chloro group can be displaced by various nucleophiles to introduce different functionalities, making it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3]
-
Agrochemicals: It is used in the synthesis of pesticides and herbicides.[3]
-
Surfactants and Detergents: The long alkyl chain and the reactive hydroxyl group make it suitable for the production of surfactants.[3]
-
Material Science: It can be incorporated into polymers to modify their properties.
Safety Information
8-Chloro-1-octanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
8-Chloro-1-octanol is a commercially available and versatile chemical intermediate with well-defined physical and chemical properties. This guide provides essential technical information for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory and in the development of new chemical entities. The detailed experimental protocols and spectral data summary serve as a practical resource for its synthesis, purification, and characterization.
References
- 1. 8-Chloro-1-octanol | 23144-52-7 | Benchchem [benchchem.com]
- 2. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 8-Chloro-1-octanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 8-Chloro-1-octanol 98% | 23144-52-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 8-Chloro-1-octanol, TBDMS derivative [webbook.nist.gov]
